11-(4-ethylphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(4-ethylphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a synthetic organic compound known for its complex structure and potential in various scientific fields. This compound features distinct aromatic and diazepine elements, making it of particular interest in chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aromatic Substitution: : This compound is often synthesized through a series of aromatic substitution reactions, starting with the ethylation and methoxylation of benzene derivatives.
Cyclization: : The formation of the diazepine ring involves cyclization under controlled conditions, typically using catalysts like palladium or nickel to facilitate the reaction.
Final Assembly: : The final step involves the coupling of the aromatic and diazepine components under high temperature and pressure, often in the presence of a solvent like dimethylformamide.
Industrial Production Methods
Industrially, the compound is synthesized in large reactors where precise temperature and pressure controls are maintained to ensure high yield and purity. The use of automated systems ensures that each stage of the synthesis is carried out under optimal conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Substitution reactions can occur at the aromatic rings or the diazepine structure, often facilitated by halogenating agents or acid catalysts.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium, nickel, acids like hydrochloric acid.
Major Products Formed
Oxidation: : Ketones, aldehydes, or carboxylic acids.
Reduction: : Corresponding alcohols or amines.
Substitution: : Varied depending on the substituents introduced.
Scientific Research Applications
Chemistry
Used as a reagent or intermediate in the synthesis of more complex organic molecules.
Biology
Explored for its potential interactions with biological macromolecules, possibly affecting protein structures or enzyme activities.
Medicine
Investigated for potential therapeutic uses, particularly in treating central nervous system disorders due to its diazepine structure.
Industry
Applied in material science for the development of new polymers or as a component in advanced manufacturing processes.
Mechanism of Action
The compound operates by binding to specific molecular targets, often receptors or enzymes, altering their activity. Its diazepine core allows it to interact with neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors, modulating neuronal excitability and producing sedative or anxiolytic effects.
Comparison with Similar Compounds
Similar Compounds
11-(4-methylphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: : Differing by a single methyl group, affecting its binding affinity.
11-(4-ethylphenyl)-3-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: : Featuring a hydroxyl group instead of methoxy, which can significantly alter its reactivity and solubility.
Uniqueness
The unique substitution pattern on the aromatic rings and the hexahydro-diazepine core differentiates it from similar compounds, providing distinctive pharmacological profiles and chemical reactivity.
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Properties
IUPAC Name |
6-(4-ethylphenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2/c1-3-18-8-10-20(11-9-18)28-27-25(29-23-6-4-5-7-24(23)30-28)16-21(17-26(27)31)19-12-14-22(32-2)15-13-19/h4-15,21,28-30H,3,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWSQAWIJSVEQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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